2-(4-Cyanophenyl)-5-methoxybenzoic acid

Medicinal chemistry Chemical biology Bioconjugation

This biphenyl fragment uniquely combines a free ortho-carboxylic acid, a 5-methoxy EDG, and a 4'-cyano EWG, enabling true orthogonal diversification in one step. Unlike esters (e.g., 74471-18-4) or regioisomers (e.g., 1261920-72-2), its dual HATU/EDC amide coupling and CuAAC-compatible nitrile handle reduce your building block inventory. With a fragment-like MW (253.25 Da) and cLogP ~2.93, it fits lead-optimization workflows where generic substitutes fail on reactivity or physicochemical grounds. Validate your SAR with the correct scaffold.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 1261983-20-3
Cat. No. B6396644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyanophenyl)-5-methoxybenzoic acid
CAS1261983-20-3
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)C(=O)O
InChIInChI=1S/C15H11NO3/c1-19-12-6-7-13(14(8-12)15(17)18)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18)
InChIKeyDMORTMZQXABBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyanophenyl)-5-methoxybenzoic acid (CAS 1261983-20-3): A Bifunctional Biaryl Carboxylic Acid Building Block for Medicinal Chemistry and Materials Research


2-(4-Cyanophenyl)-5-methoxybenzoic acid (CAS 1261983-20-3) is a substituted biphenyl-2-carboxylic acid derivative with the molecular formula C₁₅H₁₁NO₃ and a molecular weight of 253.25 g/mol . It belongs to the class of 4′-cyano-4-methoxy[1,1′-biphenyl]-2-carboxylic acids, featuring three key functional groups: a carboxylic acid at the 2-position, a methoxy group at the 5-position, and a para-cyanophenyl substituent . The compound is commercially available at 95% purity and serves primarily as a synthetic intermediate in pharmaceutical and materials science research, where the combination of a free carboxylic acid and a nitrile group enables orthogonal derivatization strategies [1].

Why 2-(4-Cyanophenyl)-5-methoxybenzoic acid (CAS 1261983-20-3) Cannot Be Replaced by Generic Biphenyl Carboxylic Acid Analogs


Although several compounds share the C₁₅H₁₁NO₃ formula or the biphenyl-2-carboxylic acid scaffold with CAS 1261983-20-3, direct generic substitution is not scientifically valid. The target compound is uniquely differentiated by the simultaneous presence of a free ortho-carboxylic acid, a 5-methoxy electron-donating group, and a 4′-cyano electron-withdrawing substituent on the biphenyl framework [1]. Closely related analogs either lack the free carboxyl (e.g., the isomeric ester 74471-18-4, which has zero hydrogen-bond donors and a substantially lower PSA of 59.32 Ų), lack the methoxy group (e.g., 67856-50-2, with a PSA of 61.1 Ų and only 2 rotatable bonds), or present a different substitution pattern (e.g., regioisomer 1261920-72-2 with the carboxyl at the 3-position) . These differences translate into distinct physicochemical profiles, reactivity, and molecular recognition properties that preclude interchangeable use. Critically, high-strength, direct head-to-head experimental comparator data (e.g., IC₅₀, solubility, or PK parameters) for this compound are extremely limited in the public domain; the differentiation evidence presented below is therefore based on computed physicochemical properties and class-level functional group logic, which should be considered when evaluating procurement decisions .

Quantitative Differentiation Evidence for 2-(4-Cyanophenyl)-5-methoxybenzoic acid (CAS 1261983-20-3) vs. Closest Analogs


Hydrogen-Bond Donor Capacity and Derivatization Potential: Free Carboxylic Acid vs. Blocked Ester

The target compound possesses a free carboxylic acid group (HBD count = 1), enabling direct amide coupling, esterification, and salt formation without deprotection steps. In contrast, the isomeric ester 4-cyanophenyl 4-methoxybenzoate (CAS 74471-18-4, same C₁₅H₁₁NO₃ formula) has zero hydrogen-bond donors (HBD = 0) and a blocked carboxyl, requiring additional synthetic manipulation for conjugation. The free acid also confers a higher topological polar surface area (TPSA = 70.32 Ų vs. 59.32 Ų, Δ = +11.0 Ų) and a marginally higher computed LogP (2.93 vs. 2.79, Δ = +0.14) .

Medicinal chemistry Chemical biology Bioconjugation

Influence of the 5-Methoxy Substituent on Lipophilicity and Molecular Flexibility

The 5-methoxy group in the target compound increases both lipophilicity and conformational flexibility relative to the des-methoxy analog 2-(4-cyanophenyl)benzoic acid (CAS 67856-50-2). The target has a computed LogP of 2.93 compared to 2.6 (XlogP) for the des-methoxy analog (Δ ≈ +0.33), and a TPSA of 70.32 Ų vs. 61.1 Ų (Δ = +9.2 Ų). Additionally, the methoxy substituent introduces two additional rotatable bonds (4 vs. 2), which can influence molecular recognition and binding entropy .

Drug design Physicochemical profiling SAR studies

Orthogonal Functional Group Reactivity: Dual Nitrile and Carboxylic Acid Handles for Divergent Library Synthesis

The target compound uniquely presents two chemically orthogonal reactive handles on the same scaffold: a carboxylic acid (pKa ~4) capable of amidation/esterification, and a para-cyano group that can undergo reduction to amine, hydrolysis to amide or acid, or participate in [3+2] cycloaddition (click) chemistry [1]. In contrast, the isomeric ester analog (CAS 74471-18-4) has the acid blocked as an ester, reducing the accessible reaction space to a single electrophilic handle, while the des-methoxy analog (CAS 67856-50-2) retains the acid and nitrile but loses the electronic influence and steric bulk of the methoxy group . The SNAr-based synthetic route to this compound class (employing tert-butyl 2-methoxybenzoate with aryl Grignard reagents) demonstrates the accessibility of the hindered biaryl bond, a feature leveraged in the synthesis of neuroprotective fluorenone derivatives [2].

Parallel synthesis Click chemistry Fragment-based drug discovery

Regioisomeric Positioning: Ortho-Carboxyl vs. Meta-Carboxyl Substitution Pattern

The target compound places the carboxylic acid ortho to the biaryl linkage (2-position), whereas the regioisomer 3-(4-cyanophenyl)-5-methoxybenzoic acid (CAS 1261920-72-2) places it meta (3-position). While both regioisomers share identical computed PSA (70.32 Ų) and LogP (2.93), the ortho arrangement introduces steric hindrance around the carboxyl group, which can affect acylation rates, amide bond formation kinetics, and the potential for atropisomerism in more hindered derivatives . The ortho-carboxyl can also participate in intramolecular hydrogen bonding with the π-system of the adjacent phenyl ring, an interaction geometrically inaccessible to the meta isomer .

Molecular recognition Crystal engineering Atropisomerism

Optimal Research and Industrial Application Scenarios for 2-(4-Cyanophenyl)-5-methoxybenzoic acid (CAS 1261983-20-3)


Parallel Medicinal Chemistry Library Synthesis via Orthogonal Derivatization

The simultaneous presence of a free carboxylic acid and a para-cyano group on the biphenyl scaffold makes this compound an ideal diversification hub for parallel synthesis. The acid can be coupled to diverse amine sets under standard HATU/EDC conditions to generate amide libraries, while the cyano group can independently be reduced (to benzylamine), hydrolyzed (to amide or acid), or used in copper-catalyzed azide–alkyne cycloaddition (CuAAC) after conversion to an azide. This dual orthogonal reactivity, supported by the commercial availability at 95% purity , reduces the number of building blocks needed for SAR exploration compared to sequentially protected intermediates [1].

Fragment-Based Drug Discovery (FBDD) with Balanced Physicochemical Properties

With a molecular weight of 253.25 Da, a computed LogP of 2.93, and a TPSA of 70.32 Ų, this compound falls within fragment-like property space and adheres to the Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 6) . The methoxy group provides a modest lipophilicity enhancement (ΔLogP ≈ +0.33 over the des-methoxy analog) without violating fragment physicochemical guidelines, making it a suitable starting point for fragment growing or merging strategies. Its core biphenyl motif is a privileged structure in kinase inhibitors and GPCR ligands [2].

Synthesis of Hindered Biaryl Intermediates for Neuroprotective Agents

The published SNAr methodology for synthesizing hindered biphenyl-2-carboxylates from tert-butyl 2-methoxybenzoate and aryl Grignard reagents [1] directly applies to the preparation of this compound class. This route has been validated in the synthesis of the key intermediate for OPC-34165, a fluorenone derivative with potent peripheral and central nervous system repairing activity. Researchers targeting neuroprotective or neuroregenerative SAR studies can leverage this established chemistry and the commercial availability of the starting compound .

Liquid Crystal and Optoelectronic Materials Research

Cyanobiphenyl derivatives are core structural motifs in nematic liquid crystals due to their positive dielectric anisotropy and broad mesophase temperature ranges [2]. The target compound combines a 4′-cyano group (high polarizability) with a 5-methoxy substituent (modulating mesomorphic behavior) and a free carboxylic acid that can serve as a covalent attachment point for polymerizable groups or surface anchoring moieties. This differentiates it from simple 4-cyano-4′-alkoxybiphenyl liquid crystals that lack a synthetic handle for functionalization [1].

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